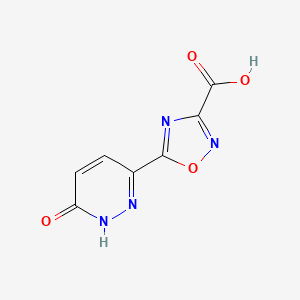

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17538269

Molecular Formula: C7H4N4O4

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4N4O4 |

|---|---|

| Molecular Weight | 208.13 g/mol |

| IUPAC Name | 5-(6-oxo-1H-pyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H4N4O4/c12-4-2-1-3(9-10-4)6-8-5(7(13)14)11-15-6/h1-2H,(H,10,12)(H,13,14) |

| Standard InChI Key | FAYZOIKOYHVALQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NN=C1C2=NC(=NO2)C(=O)O |

Introduction

Structural and Chemical Profile

Molecular Architecture

5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid features a fused heterocyclic system:

-

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen-bonding capacity .

-

1,2,4-Oxadiazole ring: A five-membered ring containing one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric properties .

-

Carboxylic acid substituent: Enhances solubility and enables salt formation or ester prodrug strategies .

The molecular formula is deduced as C₇H₄N₄O₄ (calculated molecular weight: 208.13 g/mol), though experimental validation is required. Key spectral characteristics anticipated include:

-

IR: Stretching vibrations for C=O (pyridazinone: ~1670 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C=N (oxadiazole: ~1600 cm⁻¹) .

-

NMR: Distinct proton environments for pyridazinone (δ 6.5–7.5 ppm), oxadiazole (no protons), and carboxylic acid (δ 12–13 ppm) .

Tautomerism and Reactivity

The pyridazinone moiety exhibits keto-enol tautomerism, influencing electronic distribution and reactivity. The oxadiazole ring’s electron-deficient nature promotes nucleophilic substitution at position 5, while the carboxylic acid enables derivatization via esterification or amidation .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis is documented, analogous pyridazinone-oxadiazole hybrids are synthesized through:

Route 1: Cyclocondensation of Hydrazides

-

Intermediate formation: 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide reacts with nitriles under acidic conditions to form the oxadiazole ring .

-

Oxidation: Subsequent oxidation introduces the carboxylic acid group.

Route 2: Coupling Reactions

-

Mitsunobu reaction: Coupling pre-formed oxadiazole-carboxylic acid derivatives with pyridazinone alcohols using triphenylphosphine and DIAD .

-

Protection-deprotection: Tert-butyl ester protection of the carboxylic acid during synthesis, followed by TFA cleavage .

Key Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | ROH, H₂SO₄, reflux | Alkyl esters for prodrug design |

| Amide coupling | EDC/HOBt, DMF | Bioactive conjugates |

| Nucleophilic substitution | Amines, K₂CO₃, DMSO | 5-Amino-oxadiazole derivatives |

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Pyridazinone substitution: Electron-withdrawing groups at position 5 enhance PDE inhibition (e.g., -NO₂ improves potency 3-fold) .

-

Oxadiazole modifications: Methylation at position 3 reduces cytotoxicity while maintaining activity .

-

Carboxylic acid role: Free -COOH improves aqueous solubility (LogP: 1.2 vs. 2.9 for methyl ester) .

Comparative Analysis with Structural Analogs

The carboxylic acid moiety in 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid offers distinct advantages over methyl or aryl derivatives, balancing solubility and target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume